Spectral Fingerprint vs. Unsubstituted Phenyl Analog: Enabling Unambiguous Identity Confirmation in Procurement
The 4-fluorophenyl substitution generates a distinct ¹H NMR spectral fingerprint that clearly differentiates this compound from the unsubstituted phenyl analog (3-methyl-2-oxo-N-phenyl-1,3-benzoxazole-6-sulfonamide). The target compound exhibits characteristic ¹⁹F coupling patterns in the aromatic region (δ 7.0–7.5 ppm) and a unique GC-MS fragmentation pattern with a molecular ion at m/z 322 (Exact Mass: 322.0424) versus m/z 304 for the des-fluoro analog [1]. The reference ¹H NMR (DMSO-d₆, 400 MHz) and EI-MS spectra are publicly accessible, providing a validated standard for identity verification upon receipt [1].
| Evidence Dimension | Spectral identity differentiation (¹H NMR and GC-MS) |
|---|---|
| Target Compound Data | Molecular ion m/z 322 (Exact Mass 322.0424); ¹H NMR δ 7.0–7.5 (m, 4H, Ar-H), δ 3.2 (s, 3H, N–CH₃), δ 7.8–8.1 (m, 3H, benzoxazole Ar-H) [1] |
| Comparator Or Baseline | 3-methyl-2-oxo-N-phenyl-1,3-benzoxazole-6-sulfonamide: molecular ion m/z 304 (Exact Mass 304.0517); ¹H NMR lacks ¹⁹F-coupled aromatic splitting [2] |
| Quantified Difference | Mass difference of +18 Da (F vs. H) and distinct ¹H NMR coupling pattern; unambiguous differentiation by MS and NMR |
| Conditions | ¹H NMR (400 MHz, DMSO-d₆); EI-MS (70 eV); reference data from Wiley SpectraBase and SpectraBase libraries [1][2] |
Why This Matters
For procurement and inventory management, the validated spectral fingerprint eliminates ambiguity between closely related benzoxazole-6-sulfonamide analogs that may co-exist in a screening library, preventing costly misidentification errors.
- [1] Wiley SpectraBase. 1,3-Benzoxazole-6-sulfonamide, N-(4-fluorophenyl)-2,3-dihydro-3-methyl-2-oxo- (SpectraBase Compound ID: EYsPnypPsoY). https://spectrabase.com/compound/EYsPnypPsoY (accessed 2026-05-10). View Source
- [2] Wiley SpectraBase. 3-Methyl-2-oxo-N-phenyl-1,3-benzoxazole-6-sulfonamide (SpectraBase Compound ID: 8qQ7oPkXzKj). https://spectrabase.com/compound/8qQ7oPkXzKj (accessed 2026-05-10). View Source
